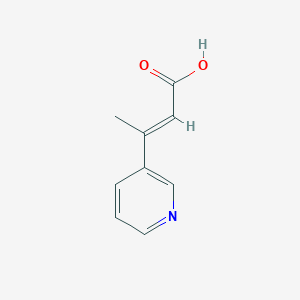

3-(Pyridin-3-yl)but-2-enoic acid

Descripción general

Descripción

It has the molecular formula C9H9NO2 and a molecular weight of 163.18 g/mol . This compound is known for its various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)but-2-enoic acid typically involves the reaction of pyridine-3-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms 3-(Pyridin-3-yl)but-2-en-1-ol, which is then oxidized using potassium permanganate to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps.

Análisis De Reacciones Químicas

Types of Reactions

3-(Pyridin-3-yl)but-2-enoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antitumor Activity

Research has indicated that derivatives of 3-(Pyridin-3-yl)but-2-enoic acid exhibit promising antitumor properties. A study demonstrated that specific analogs can inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth. For instance, the compound has shown effectiveness against breast cancer cell lines, leading to apoptosis through the modulation of apoptotic markers such as caspases and Bcl-2 family proteins .

1.2 Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in the context of autoimmune diseases. It acts as an inhibitor of pro-inflammatory cytokines, thereby reducing inflammation in models of rheumatoid arthritis. This mechanism involves the downregulation of NF-kB signaling pathways, which are crucial in the inflammatory response .

1.3 Neurological Applications

this compound derivatives have been studied for their neuroprotective effects. They have shown potential in protecting neuronal cells from oxidative stress and excitotoxicity, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with various enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases and phosphatases that are critical for cellular signaling . This property is valuable for drug design, especially in developing inhibitors for specific targets in cancer therapy.

2.2 Mechanistic Studies

In biochemical research, this compound serves as a useful tool for mechanistic studies involving enzyme kinetics and metabolic pathways. Its derivatives have been used to elucidate the mechanisms of action of key enzymes in metabolic processes, providing insights into their roles in health and disease .

Material Science Applications

3.1 Polymer Synthesis

The compound is also explored in material science for its potential use in synthesizing novel polymers. Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research indicates that polymers containing pyridine derivatives exhibit improved performance characteristics compared to traditional materials .

3.2 Nanomaterials Development

Recent studies have focused on using this compound in the development of nanomaterials for drug delivery systems. The compound's functional groups facilitate conjugation with nanoparticles, allowing for targeted delivery of therapeutic agents to specific tissues or cells .

Case Studies

Mecanismo De Acción

The mechanism by which 3-(Pyridin-3-yl)but-2-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

3-(Pyridin-2-yl)but-2-enoic acid: Similar structure but with the pyridine ring attached at a different position.

3-(Pyridin-4-yl)but-2-enoic acid: Another isomer with the pyridine ring attached at the 4-position.

Uniqueness

3-(Pyridin-3-yl)but-2-enoic acid is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The position of the pyridine ring plays a crucial role in determining its interactions with other molecules and its overall properties.

Actividad Biológica

3-(Pyridin-3-yl)but-2-enoic acid, also known as 3-PKB, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Where:

- C1 : Pyridine ring

- C2 : Butenoic acid moiety

This compound is characterized by the presence of a pyridine ring attached to a butenoic acid, contributing to its unique reactivity and biological interactions.

Enzyme Inhibition

Research indicates that 3-PKB acts as an inhibitor for various enzymes, notably those involved in metabolic pathways. For instance, studies have shown that it interacts with yeast pyruvate decarboxylase (YPDC), leading to the formation of a covalent complex which affects enzyme kinetics. The compound facilitates the formation of transient intermediates that are crucial for understanding the catalytic mechanisms of YPDC .

Antimicrobial Properties

3-PKB has demonstrated notable antimicrobial activity. In one study, derivatives of this compound exhibited good fungicidal properties against various pathogens. The effectiveness was attributed to the ability of 3-PKB to disrupt cellular processes in microbial cells .

Cytotoxicity and Apoptosis Induction

In vitro studies have suggested that 3-PKB may induce apoptosis in cancer cells. The expression levels of apoptotic markers such as Bax and p53 were significantly increased when cells were treated with 3-PKB, indicating its potential role as an anticancer agent by promoting programmed cell death .

The biological activity of 3-PKB can be attributed to several mechanisms:

- Enzyme Interaction : By forming covalent bonds with key enzymes, 3-PKB alters their activity and can inhibit critical metabolic pathways.

- Gene Expression Modulation : The compound influences gene expression related to apoptosis, which is pivotal in cancer therapy.

Case Studies

Propiedades

IUPAC Name |

(E)-3-pyridin-3-ylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(5-9(11)12)8-3-2-4-10-6-8/h2-6H,1H3,(H,11,12)/b7-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLCTEOANVBMOD-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.